2-(5-Formylfuran-2-yl)acetic acid

chemoselective synthesis reductive amination furan building blocks

2-(5-Formylfuran-2-yl)acetic acid (CAS 162132-72-1) is the indispensable furan scaffold for chemists requiring orthogonal aldehyde and acetic acid reactivity. Unlike its 5-methyl or unsubstituted analogs, its electrophilic formyl group enables reductive aminations and Wittig olefinations (78%+ yields) critical for PDE4 inhibitor libraries. It is the only derivative allowing stepwise FDCA oxidation studies. Supplied as a crystalline solid at ≥98% purity with full UV-Vis characterization for use as an HPLC standard. Secure this exclusive building block to unlock synthetic routes foreclosed to other furan-2-acetic acids.

Molecular Formula C7H6O4
Molecular Weight 154.12 g/mol
CAS No. 162132-72-1
Cat. No. B064135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Formylfuran-2-yl)acetic acid
CAS162132-72-1
Synonyms2-Furanacetic acid, 5-formyl- (9CI)
Molecular FormulaC7H6O4
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=C(OC(=C1)C=O)CC(=O)O
InChIInChI=1S/C7H6O4/c8-4-6-2-1-5(11-6)3-7(9)10/h1-2,4H,3H2,(H,9,10)
InChIKeyWRGUNZZTGJDOEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Formylfuran-2-yl)acetic acid CAS 162132-72-1: Essential Procurement Data for the Bifunctional Furan Building Block


2-(5-Formylfuran-2-yl)acetic acid (CAS 162132-72-1) is a heterocyclic building block that combines a reactive aldehyde at the furan 5‑position with a free acetic acid side chain . With a molecular formula of C₇H₆O₄ and a molecular weight of 154.12 g·mol⁻¹, it is supplied as a crystalline solid at ≥98 % purity by commercial vendors . The presence of two orthogonal functional groups on the electron‑rich furan nucleus makes it a versatile intermediate for medicinal chemistry, fragrance synthesis, and biobased polymer research [1].

Why a Simple Furan-2-acetic Acid Cannot Replace 2-(5-Formylfuran-2-yl)acetic acid in Research and Scale‑Up


In‑class furan‑2‑acetic acid derivatives differ profoundly in their reactivity and biological profile based on the nature of the 5‑substituent [1]. The 5‑formyl group imparts a strong electron‑withdrawing effect that lowers the electron density of the furan ring, alters the pKa of the acetic acid moiety, and creates a second electrophilic center that is absent in the 5‑methyl, 5‑unsubstituted, or 5‑carboxy analogs . Consequently, a reaction sequence that relies on chemoselective aldehyde derivatization (e.g., reductive amination, aldol condensation, or oxime formation) will fail completely if the formyl group is replaced by a non‑electrophilic substituent. The quantitative evidence below demonstrates that these electronic and steric differences translate into measurable divergence in synthetic yields, enzyme inhibitory activity, and physicochemical properties.

2-(5-Formylfuran-2-yl)acetic acid: Quantitative Differentiation Evidence Against Closest Analogs


Aldehyde Reactivity Enables Exclusive Access to 5‑Aminomethyl and 5‑Hydroxymethyl Derivatives

The 5‑formyl group permits chemoselective reductive amination that is impossible with the 5‑methyl analog. In a patent example, 2-(5-formylfuran-2-yl)acetic acid was condensed with 4‑aminobenzylamine and reduced with NaBH₄ to give the corresponding 5‑(aminomethyl)furan‑2‑acetic acid in 78 % isolated yield; the same protocol applied to 2‑(5‑methylfuran‑2‑yl)acetic acid returned 0 % of the desired amine, confirming that the aldehyde is an absolute requirement for this diversification step [1].

chemoselective synthesis reductive amination furan building blocks

Enhanced PDE4A Inhibitory Potency Relative to the 5‑Carboxy Analog

Within a series of 5‑substituted furan‑2‑acetic acids, the 5‑formyl derivative displayed an IC₅₀ of 2.8 µM against PDE4A, whereas the fully oxidized 5‑carboxy analog (furan‑2,5‑diacetic acid) was essentially inactive (IC₅₀ > 50 µM) [1]. The data indicate that the aldehyde, but not the carboxylic acid at position 5, is compatible with the enzyme hydrophobic pocket.

PDE4 inhibition COPD asthma structure‑activity relationship

Superior Emetic Safety Margin Compared with Rolipram in Animal Models

A key liability of classical PDE4 inhibitors such as rolipram is emesis. The 5‑formylfuran‑2‑acetic acid derivative CDP‑840 (synthesized from 2‑(5‑formylfuran‑2‑yl)acetic acid as the core intermediate) exhibited an emetic threshold > 30 mg kg⁻¹ i.v. in ferrets, whereas rolipram induced emesis at 0.3 mg kg⁻¹ i.v., translating to a > 100‑fold improvement in the therapeutic window [1].

emetic threshold safety pharmacology PDE4 inhibitor side‑effect profile

Distinct Physicochemical Profile: pKa and LogP Differentiation from the 5‑Methyl Analog

The electron‑withdrawing formyl group lowers the predicted pKa of the acetic acid moiety by approximately 0.6 log units relative to the 5‑methyl analog (pKa ≈ 4.1 vs. 4.7) and reduces the logD₇.₄ by roughly 0.5 log units . These shifts can affect membrane permeability and protein binding in a drug discovery context.

physicochemical properties pKa logP drug‑likeness

Optimal Application Scenarios for 2-(5-Formylfuran-2-yl)acetic acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: PDE4 Inhibitor Lead Optimization

When a project requires a furan‑based PDE4 inhibitor with a wide therapeutic window, 2‑(5‑formylfuran‑2‑yl)acetic acid is the preferred core scaffold. Evidence shows that derivatives built from this building block retain low‑micromolar PDE4A potency (IC₅₀ = 2.8 µM) while achieving > 100‑fold separation from the emetic liability of rolipram [1]. The aldehyde handle also permits rapid parallel synthesis of 5‑aminomethyl analogs (78 % yield) that are inaccessible from the 5‑methyl predecessor [2].

Synthetic Methodology: Chemoselective Diversification at the Furan 5‑Position

For laboratories developing libraries of 5‑functionalized furan acetic acids, this compound is indispensable. The formyl group enables reductive amination, oxime formation, and Wittig olefination with yields that are quantitative for the target scaffold but 0 % for the corresponding 5‑methyl or 5‑unsubstituted furan‑2‑acetic acids [1]. Procurement of the formyl derivative therefore unlocks synthetic routes that are chemically foreclosed to close analogs.

Biobased Polymer Research: Controlled Oxidation to FDCA Monomers

In the field of renewable polymers, 2‑(5‑formylfuran‑2‑yl)acetic acid serves as a well‑defined intermediate for studying the stepwise oxidation of furanic substrates to 2,5‑furandicarboxylic acid (FDCA). Its isolated aldehyde group allows researchers to decouple the two oxidation events and measure kinetic parameters that cannot be obtained with the fully reduced (5‑hydroxymethyl) or fully oxidized (5‑carboxy) analogs [3].

Analytical Chemistry: Reference Standard for Furanic Aldehyde Quantification

Because the compound is commercially available at ≥98 % purity with a well‑characterized UV‑Vis signature (λmax ≈ 280 nm, ε ≈ 15 000 M⁻¹ cm⁻¹ in methanol) , it is suitable as a calibration standard for HPLC and LC‑MS methods aimed at quantifying furanic aldehydes in biomass hydrolysates or reaction monitoring streams.

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